Product packaging for 6-Nitroheptan-3-one(Cat. No.:CAS No. 83188-08-3)

6-Nitroheptan-3-one

Cat. No.: B1316790
CAS No.: 83188-08-3
M. Wt: 159.18 g/mol
InChI Key: ZYKAXLRSLQVORW-UHFFFAOYSA-N
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Description

6-Nitroheptan-3-one (CAS 83188-08-3, MFCD26967963) is a nitroaliphatic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. It is offered with a high purity of 95% . As a nitroketone, it serves as a versatile and valuable building block in organic synthesis, particularly for the construction of pharmaceutically relevant substances and nitrogen-containing heterocycles . Nitroalkanes like this compound are ideal intermediates in synthesis due to their diverse reactivity; the nitro group can be readily reduced to amines or participate in carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) and Michael additions . This makes them crucial in the synthesis of complex molecules, including active pharmaceutical ingredients and natural product analogs. Furthermore, the development of new synthetic methods exploiting the unique reactivity of nitroalkanes, including umpolung (reversed polarity) strategies, continues to be an exciting and challenging area of research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1316790 6-Nitroheptan-3-one CAS No. 83188-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXLRSLQVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525634
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83188-08-3
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 6 Nitroheptan 3 One Reactions

Reaction Mechanisms Involving Nitronate Intermediates

Central to the reactivity of 6-nitroheptan-3-one is the acidity of the α-carbon to the nitro group. Deprotonation at this position leads to the formation of a nitronate ion, a key intermediate that governs the subsequent reaction pathways.

Tautomerization of Nitrones and Nitronates

Nitro compounds with an α-hydrogen, such as this compound, can exist in equilibrium with their tautomeric nitronic acid (or aci-nitro) form, particularly under basic conditions. wikipedia.org The deprotonation of the α-carbon results in the formation of a nitronate anion. wikipedia.org This anion is a resonance-stabilized species with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group.

The nitronate has two primary resonance structures: one with a carbanion at the α-position and another with an imine-like double bond between the carbon and nitrogen. wikipedia.org This tautomerism is fundamental to the reactivity of nitroalkanes, as it is the nitronate form that typically acts as the nucleophile in reactions. The equilibrium between the nitroalkane and the nitronate is influenced by the pKa of the nitroalkane (typically around 17 in DMSO), the strength of the base used, and the solvent. wikipedia.orgwikipedia.org

C-H Reactivity of the α-Position in Nitrones and Nitronates

The α-position in nitrones and their corresponding nitronates is a focal point of reactivity. researchgate.netnih.gov The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons, facilitating their abstraction to form the nucleophilic nitronate. wikipedia.org This C-H acidity is the cornerstone of many carbon-carbon bond-forming reactions involving nitroalkanes. researchgate.net

Research has demonstrated that the functionalization of this α-position can be achieved through various means, including electrophilic, nucleophilic, and radical pathways. researchgate.net For cyclic nitronates, it has been shown that silylation can lead to the formation of N-siloxyenamines, where the double bond shifts to the exocyclic α-position, demonstrating a method of activating this C-H bond for further reactions. nih.gov This highlights the tunability of the reactivity at the α-carbon, allowing it to act as a versatile synthon in organic synthesis. researchgate.net

Nucleophilic, Electrophilic, and Radical Reactions of Nitronates

The nitronate intermediate, formed from this compound, exhibits dual nucleophilic and electrophilic character. mdpi.comresearchgate.net Its nucleophilicity is centered on the α-carbon, which can attack a wide range of electrophiles. tutoring-blog.co.uk This is most notably observed in the Henry (nitroaldol) reaction, where the nitronate adds to a carbonyl compound. wikipedia.org

Conversely, the nitronate can also act as a 1,3-dipole, participating in cycloaddition reactions. mdpi.com The electrophilic nature of the nitrogen and oxygen atoms allows for reactions with nucleophiles under certain conditions. Furthermore, radical reactions involving nitronates can be initiated, leading to further functionalization at the α-position. researchgate.net This multifaceted reactivity makes nitronates derived from compounds like this compound powerful intermediates in the synthesis of complex molecules. researchgate.net

Elucidation of Reaction Pathways in Henry and Related Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. For an intramolecular reaction or a reaction where this compound acts as the nitroalkane component, understanding the catalytic and solvent effects is paramount for controlling the reaction outcome.

Catalytic Roles of Bases and Transition Metals

A variety of catalysts can be employed to promote the Henry reaction, with bases and transition metal complexes being the most common. wikipedia.orgresearchgate.net

Bases: A catalytic amount of base is typically sufficient to initiate the reaction by deprotonating the nitroalkane to form the reactive nitronate intermediate. wikipedia.org A wide array of bases can be utilized, including:

Inorganic bases: Alkali metal hydroxides and carbonates. wikipedia.org

Organic bases: Amines such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and TMG (tetramethylguanidine). wikipedia.org

The choice of base can influence the reaction rate and, in some cases, the stereoselectivity. The primary role of the base is to facilitate the formation of the nitronate, which then undergoes nucleophilic addition to the carbonyl group. sioc-journal.cn

Transition Metals: Chiral transition metal complexes are widely used to induce enantioselectivity and diastereoselectivity in the Henry reaction. tandfonline.comwikipedia.orgresearchgate.net Metals such as copper, zinc, cobalt, and magnesium are often employed. wikipedia.org The proposed mechanism involves the coordination of both the nitronate and the carbonyl compound to the metal center of the chiral catalyst. This coordination organizes the transition state, leading to a preferential formation of one stereoisomer. researchgate.net Schiff base ligands are commonly used in conjunction with transition metals to create an effective chiral environment. tandfonline.comresearchgate.net

Table 1: Common Catalysts in the Henry Reaction

Catalyst Type Examples Role
Bases NaOH, K2CO3, DBU, Et3N Deprotonation of the nitroalkane to form the nitronate intermediate. scirp.orgwikipedia.org
Transition Metals Cu(II), Zn(II), Co(II) complexes Lewis acid activation of the carbonyl group and organization of the transition state for stereocontrol. tandfonline.comwikipedia.org
Chiral Ligands BINOL, Schiff Bases Induction of enantioselectivity and diastereoselectivity by creating a chiral environment around the metal center. wikipedia.orgresearchgate.net

Influence of Solvent Systems on Reaction Mechanisms

The solvent system can have a profound impact on the rate, yield, and stereoselectivity of the Henry reaction. nih.govresearchgate.net The choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates and transition states, and the position of equilibria.

Computational and experimental studies on model Henry reactions have shown that the reaction proceeds more slowly in water compared to polar aprotic solvents like DMSO. nih.gov This is attributed to the strong hydrogen bonding between water and the nitronate reactant. Proceeding to the more charge-delocalized transition state requires the weakening of these hydrogen bonds, which represents a significant energy barrier. nih.gov In contrast, the ion-dipole interactions in DMSO are less pronounced and their weakening in the transition state is less of an energetic penalty. nih.gov

However, the use of water as a solvent is of growing interest due to its environmental benefits. nih.gov In some cases, the addition of a controlled amount of water to an organic solvent can even be beneficial, potentially by providing sufficient conformational mobility for biocatalysts. rsc.org Organic buffers have also been shown to effectively promote the Henry reaction, acting as the reaction media without the need for external catalysts. mdpi.com

Table 2: Effect of Solvent on a Model Henry Reaction (Benzaldehyde and Nitropropane)

Solvent Relative Rate Observations
Water Slower Strong solvation of the nitronate reactant through hydrogen bonding increases the activation energy. nih.gov
DMSO Faster Weaker ion-dipole interactions are less destabilized in the transition state, leading to a lower activation energy. nih.gov
THF, Toluene Negligible (uncatalyzed) The reaction often does not proceed without a catalyst in non-polar or less polar aprotic solvents. mdpi.com

Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational tools for investigating reaction mechanisms in complex chemical systems, such as enzymatic reactions or reactions in solution. numberanalytics.comfrontiersin.orgmpg.de In these methods, the region of the system where the chemical transformation occurs (the reactive center) is treated with a high level of quantum chemistry theory, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a more computationally efficient molecular mechanics force field. numberanalytics.commpg.de

For a molecule like this compound, QM/MM simulations can provide profound insights into various reactions, including proton transfer, nucleophilic additions, and enzyme-catalyzed transformations. For instance, the acidity of the α-protons to the nitro group can be studied to understand the formation of the corresponding nitronate anion. Computational studies on simpler nitroalkanes like nitromethane (B149229) and nitroethane have explored the "nitroalkane anomaly," where the relationship between reaction rates and equilibrium constants for proton transfer deviates from expected trends. sc.edu QM/MM simulations can elucidate the role of solvent polarization and hydrogen bonding in this phenomenon. sc.edu

In the context of enzymatic reactions, QM/MM simulations could model the interaction of this compound with enzymes such as nitroalkane oxidase. nih.govrsc.org These flavoenzymes catalyze the oxidation of nitroalkanes to aldehydes or ketones. nih.govrsc.org A QM/MM study could detail the entire catalytic cycle, including substrate binding, the nucleophilic attack of the nitronate on the flavin cofactor, and the subsequent steps leading to product formation. nih.govrsc.org Such simulations would identify key amino acid residues involved in catalysis and map the potential energy surface of the reaction, revealing transition states and intermediates. nih.govriken.jp

Below is a hypothetical data table outlining typical parameters that would be employed in a QM/MM study of a reaction involving this compound.

ParameterDescriptionTypical Value/Method
QM RegionThe part of the system treated with quantum mechanics. For a reaction at the nitro group, this would include this compound and any directly interacting species (e.g., a base or an enzyme's catalytic residue).Substrate, catalytic residues, and explicit water molecules.
QM MethodThe level of theory used for the QM region. Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost.DFT (e.g., B3LYP functional). mdpi.com
Basis SetThe set of mathematical functions used to describe the atomic orbitals in the QM calculation.Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(2df,2pd)). mdpi.com
MM RegionThe part of the system treated with molecular mechanics. This typically includes the bulk solvent and the rest of the protein in enzymatic reactions.Protein and solvent environment.
MM Force FieldThe set of parameters used to describe the potential energy of the MM region.AMBER, CHARMM, or GROMOS.
Boundary TreatmentThe method used to handle the interface between the QM and MM regions, especially when a covalent bond is cut.Link atom or frozen orbital methods. numberanalytics.com
Simulation TypeThe type of computational experiment performed. This could be geometry optimization to find stable structures, transition state searches, or molecular dynamics simulations to explore the system's evolution over time.Potential energy surface scanning, transition state optimization, and QM/MM molecular dynamics (MD).

Mechanistic Studies of this compound Derivatives in Biological Systems

The biological activity of nitro compounds is often linked to the metabolic transformation of the nitro group. mdpi.commdpi.comnih.gov The general mechanism involves the enzymatic reduction of the nitro group, which can proceed through one- or two-electron pathways, leading to the formation of highly reactive intermediates. mdpi.commdpi.com These intermediates can then interact with and damage cellular macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects. nih.gov

For derivatives of this compound, a similar mechanism of action can be postulated. The nitro group can be considered a pharmacophore that can also act as a toxicophore. nih.gov In a biological system, enzymes such as nitroreductases could reduce the nitro group of a this compound derivative to a nitroso or hydroxylamine (B1172632) species. mdpi.commdpi.com A one-electron reduction would produce a nitro radical anion, which can be re-oxidized by molecular oxygen in a "futile cycle" that generates reactive oxygen species (ROS) like the superoxide (B77818) anion. mdpi.com This oxidative stress can lead to cellular damage.

Furthermore, the metabolism of aliphatic nitro compounds can be catalyzed by cytochrome P-450 mixed-function oxidases. epa.gov This process, known as oxidative denitrification, can lead to the formation of the corresponding ketone or aldehyde and the release of nitrite. epa.gov In the case of this compound, this would result in the formation of heptan-3,6-dione.

The following interactive data table summarizes the potential biological activities of nitroaliphatic compounds and the likely underlying mechanisms, which can be extrapolated to derivatives of this compound.

Biological ActivityProposed Mechanism of Action for Nitro CompoundsKey Reactive Intermediates
AntimicrobialEnzymatic reduction of the nitro group to produce toxic intermediates that damage microbial DNA and other cellular components. mdpi.comnih.govNitro radical anion, nitroso species, hydroxylamine. mdpi.com
AntifungalSimilar to antimicrobial activity, involving reductive activation of the nitro group by fungal enzymes. mdpi.comReactive nitrogen and oxygen species.
AntitumorGeneration of cytotoxic species through bioreduction, leading to oxidative stress and damage to cancer cells. mdpi.comFree radicals, electrophilic intermediates.
AntiparasiticActivation by parasite-specific nitroreductases, leading to the formation of toxic metabolites that are lethal to the parasite. mdpi.comnih.govNitro radical anion. nih.gov
VasodilatorySome organic nitrates can act as prodrugs for nitric oxide (NO), a signaling molecule that causes vasodilation. mdpi.comNitric oxide (NO). mdpi.com

Derivatization and Chemical Transformations of 6 Nitroheptan 3 One

Conversion to Amines and Other Nitrogen-Containing Functional Groups

The nitro group of 6-Nitroheptan-3-one is a key site for chemical modification, particularly for the introduction of other nitrogen-containing functionalities. The most prominent of these transformations is the reduction of the nitro group to a primary amine. This conversion is a fundamental reaction in organic synthesis.

The reduction process involves a six-electron transfer and proceeds through several intermediates. nih.gov The typical pathway involves the sequential formation of nitroso, N-hydroxylamino, and finally, the amino group. nih.gov A variety of reducing agents can accomplish this transformation. Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com Alternatively, the reduction can be achieved using dissolving metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com These methods are robust and generally provide high yields of the corresponding amine, 6-aminoheptan-3-one.

Reactions Involving the Carbonyl Group

The ketone functionality at the C-3 position serves as an electrophilic center, making it susceptible to nucleophilic attack and other carbonyl-specific reactions.

Formation of Cyclic Acetals

To perform selective chemistry on the nitro group or other parts of the molecule without interference from the reactive ketone, the carbonyl group can be protected. A common and effective method for this is the formation of a cyclic acetal. This reaction typically involves treating this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org

The reaction is reversible, and its equilibrium can be driven toward the product by removing the water that is formed, often by using a Dean-Stark apparatus. masterorganicchemistry.com The resulting cyclic acetal, a dioxolane, is stable under neutral or basic conditions, effectively masking the ketone's reactivity. libretexts.org Once the desired transformations elsewhere in the molecule are complete, the protecting group can be easily removed by acid-catalyzed hydrolysis, regenerating the original ketone. libretexts.org

Table 1: Formation of a Cyclic Acetal from this compound

Reactant Reagent Conditions Product Purpose
This compound Ethylene Glycol Acid Catalyst (e.g., H₂SO₄), Removal of H₂O 2-Ethyl-2-(3-nitrobutyl)-1,3-dioxolane Protection of the ketone group

Reduction and Oxidation Reactions of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol, yielding 6-nitroheptan-3-ol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose, as it is generally selective for ketones and aldehydes in the presence of less reactive functional groups. scispace.com However, the chemoselectivity can be a concern, as some reaction systems may also reduce the nitro group. For instance, using NaBH₄ in conjunction with certain transition metal complexes can lead to the reduction of both the nitro and carbonyl functionalities. jcsp.org.pk

Oxidation of the ketone moiety in this compound is less straightforward. Ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. A reaction such as the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxy acid, represents a potential, albeit transformative, oxidation pathway. masterorganicchemistry.com

Table 2: Reduction of the Ketone in this compound

Reactant Reagent Conditions Product
This compound Sodium Borohydride (NaBH₄) Methanol or Ethanol 6-Nitroheptan-3-ol

Reactivity of the Nitro Group

The nitro group offers a wide range of synthetic possibilities, from reduction to complete removal.

Denitration Reactions

Denitration involves the complete removal of the nitro group. This can be accomplished through several methods, leading to different products.

One of the most well-known methods is the Nef reaction. thieme-connect.de This procedure involves first treating the nitroalkane with a base to form a stable nitronate salt. Subsequent acidification of this salt with a strong mineral acid, like sulfuric acid, leads to the formation of a ketone. thieme-connect.deorgsyn.org Applying the Nef reaction to this compound would result in the formation of heptane-2,5-dione.

Another approach is radical-mediated denitration. This reaction typically uses a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH). This process replaces the nitro group with a hydrogen atom, converting this compound into heptan-3-one.

Table 4: Denitration Reactions of this compound

Reaction Type Reagents Conditions Product
Nef Reaction 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) Aqueous Heptane-2,5-dione
Radical Denitration Tributyltin Hydride (Bu₃SnH), AIBN Refluxing benzene (B151609) or toluene Heptan-3-one

Formation of Salts and Other Derivatives

α-Nitro ketones are acidic at the α-carbon and readily form salts (nitronates) upon treatment with a base. arkat-usa.orgthieme-connect.de These nitronate salts are stable, isolable compounds and serve as important intermediates in various chemical reactions, including the Nef reaction, which converts a nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.net The formation of the nitronate salt is a prerequisite for the Nef reaction and for many of the nucleophilic addition and cycloaddition reactions that nitro ketones undergo. arkat-usa.orgthieme-connect.dewikipedia.org

A safe and efficient method for the synthesis of sodium or potassium salts of α-nitro ketones has been developed via the alkaline hydrolysis of 2-morpholino-1-nitroalkenes. mathnet.ru These stable salts can then be used in subsequent reactions, avoiding the handling of the often unstable free α-nitro ketones. mathnet.ruresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrimidine
Azole
Thiazole
Isoindole
2-(Nitromethyl) aromatic ketone
Benzyne
α-Nitro ketone
γ-Nitro ketone
3-Nitro-2H-thiochromene
Thiochromane
2-Mercaptobenzaldehyde
Nitroalkene
3-Nitro-2H-chromene
Salicylaldehyde
Isoxazoline
Isoxazoline-2-oxide
Nitrile oxide
Oxime
Hydroxylamine (B1172632)
Nitronate
2-Morpholino-1-nitroalkene
2-Aminothiazole
Diazo ketone
Thiourea
2-Nitro-2-phenylethanone
ortho-(trimethylsilyl)phenyl triflate
2-(Nitromethyl)phenyl phenyl ketone
2-(Nitromethyl)aryl alkyl ketone
Chiral cupreine
Nitrostyrene
2-Aryl-3-nitrothiochroman-4-ol
Benzoylnitromethane
Allylbenzene
p-Toluenesulfonic acid (p-TsOH)

Bromo Nitroketone Derivatives

The synthesis of α-bromo nitroketones from their corresponding nitro ketone precursors is a known transformation in organic chemistry. researchgate.net This reaction typically proceeds via the formation of a salt of the nitro ketone, which is then treated with a brominating agent.

Detailed research findings indicate that aliphatic nitro ketones can be converted to their bromo derivatives. researchgate.net The process involves the preparation of the sodium salt of the nitro ketone, which is subsequently reacted with bromine. For this compound, this would involve the deprotonation at the carbon atom alpha to the nitro group (C-6) to form the corresponding sodium nitronate. This intermediate then reacts with elemental bromine (Br₂) to yield 6-bromo-6-nitroheptan-3-one.

The general reaction scheme is as follows:

Formation of the Sodium Salt: this compound is treated with a suitable base, such as sodium ethoxide or sodium hydroxide (B78521), to form the sodium salt of the nitronate.

Bromination: The resulting sodium nitronate is then reacted with bromine to introduce the bromine atom at the C-6 position.

This method has been reported for simpler nitro ketones like nitroacetone and 1-nitro-2-butanone.

Table 1: Synthesis of 6-Bromo-6-nitroheptan-3-one

Reactant Reagents Product Reaction Type
This compound1. Sodium Base (e.g., NaOEt) 2. Bromine (Br₂)6-Bromo-6-nitroheptan-3-oneα-Bromination of a nitroalkane

α-Acyl α-Phenylthio Oximes

A significant transformation of α-nitro ketones is their conversion into α-acyl α-phenylthio oximes, which are formally known as phenyl N-hydroxy-2-oxoalkanimidothioates. This reaction demonstrates the ambident reactivity of α-nitro ketones.

A one-step synthesis has been developed that involves the nucleophilic dehydration of α-nitro ketones. In this procedure, the α-nitro ketone is treated with thiophenol and titanium tetrachloride (TiCl₄) in the presence of a base like triethylamine. researchgate.net This method has been successfully applied to α-nitro ketones to produce the corresponding α-acyl α-phenylthio oximes in good yields.

For this compound, the reaction would proceed as follows:

this compound is reacted with thiophenol and titanium tetrachloride.

Triethylamine acts as a base to facilitate the reaction.

The product formed would be S-phenyl N-hydroxy-3-oxoheptan-6-imidothioate.

These resulting compounds are valuable intermediates for synthesizing analogues of important pesticides.

Table 2: Synthesis of S-phenyl N-hydroxy-3-oxoheptan-6-imidothioate

Reactant Reagents Product Reaction Type
This compoundThiophenol, Titanium tetrachloride (TiCl₄), TriethylamineS-phenyl N-hydroxy-3-oxoheptan-6-imidothioateNucleophilic Dehydration

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-nitroheptan-3-one, ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a comprehensive picture of its structure.

¹H NMR Analysis of Isomers and Diastereomers

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the presence and connectivity of hydrogen atoms within a molecule. In this compound, the chemical shifts and coupling patterns of the protons are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups. The protons on the carbon adjacent to the nitro group (at the C6 position) are expected to appear at a downfield chemical shift, typically in the range of δ 2.5–3.0 ppm. The analysis of ¹H NMR spectra is also crucial for distinguishing between different isomers and diastereomers, should they exist. mdpi.comucc.ie For instance, the coupling constants between neighboring protons can provide stereochemical information.

¹³C NMR Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone group is typically the most deshielded, appearing in the downfield region of the spectrum, often greater than 200 ppm. libretexts.org The carbon atom attached to the nitro group (C6) also experiences a significant downfield shift due to the electronegativity of the nitrogen and oxygen atoms. The remaining aliphatic carbons will have chemical shifts in the typical alkane region. oregonstate.edu The precise assignment of each peak can be confirmed using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Carbon Atom Typical Chemical Shift Range (ppm)
C=O (Ketone)>200 libretexts.org
C-NO₂~60-90
Aliphatic CH, CH₂, CH₃~10-60 libretexts.org

This table presents generalized chemical shift ranges. Actual values may vary based on solvent and other experimental conditions.

¹⁵N NMR Spectroscopy for Nitro Group Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. caltech.educsic.es Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides direct information about the nitro group. huji.ac.il The chemical shift of the nitrogen in a nitro group is highly characteristic and can be used to confirm its presence. researchgate.net The ¹⁵N chemical shift for aliphatic nitro compounds typically falls within a specific range, helping to distinguish it from other nitrogen-containing functional groups. researchgate.net Due to the low sensitivity, ¹⁵N NMR experiments may require isotopic enrichment or the use of inverse-gated decoupling techniques for successful observation. reddit.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.combellevuecollege.edu In the IR spectrum of this compound, two key functional groups will exhibit strong and distinct absorption bands.

The carbonyl (C=O) stretching vibration of the ketone group will appear as a strong, sharp peak in the region of 1700–1750 cm⁻¹. The nitro (NO₂) group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1520 cm⁻¹ and 1370 cm⁻¹, and a symmetric stretch. spectroscopyonline.com The presence of both of these characteristic absorptions provides strong evidence for the structure of this compound. The spectrum will also show C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ respectively. libretexts.org

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Ketone (C=O)Stretch1700–1750
Nitro (NO₂)Asymmetric Stretch1520–1370
Nitro (NO₂)Symmetric Stretch~1350
Alkane (C-H)Stretch2850-3000 libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₁₃NO₃, the calculated monoisotopic mass is 159.089543 g/mol . epa.gov An experimentally determined mass from an HRMS analysis that closely matches this theoretical value provides unambiguous confirmation of the molecular formula. mdpi.com

Compound Name Molecular Formula Calculated Monoisotopic Mass ( g/mol )
This compoundC₇H₁₃NO₃159.089543 epa.gov

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds like this compound. It serves the dual purpose of separating the compound from impurities and providing data for its structural confirmation.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a DB-5MS column) where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum.

The retention time from the gas chromatogram provides a preliminary identification marker, while the mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 159.18 g/mol ), the mass spectrum would be analyzed for the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of functional groups, such as the nitro group (-NO₂) or alkyl fragments. This detailed analysis allows for unambiguous compound identification. nih.govpeerj.com

Furthermore, GC-MS is a powerful tool for quantifying the purity of a synthesized batch of this compound. rsc.org By integrating the peak areas in the chromatogram, the relative concentration of the target compound can be determined. This method is highly effective for detecting and identifying potential impurities, such as unreacted starting materials (e.g., heptan-3-one, nitroethane) or side-products from the synthesis (e.g., di-nitrated derivatives). chemsrc.com

ParameterDescriptionTypical Application for this compound
GC Column Type The stationary phase used for separation.Non-polar columns like DB-5MS or HP-5MS are suitable for separating ketones and nitroalkanes.
Retention Time (RT) The time taken for the compound to elute from the GC column.Used as a preliminary identifier when compared against a known standard.
Molecular Ion Peak (M+) The peak in the mass spectrum corresponding to the intact molecule.Expected at m/z = 159 for C₇H₁₃NO₃. Its presence confirms the molecular weight.
Fragmentation Pattern The collection of fragment ions produced upon ionization.Characteristic fragments would arise from the cleavage of the C-N bond (loss of NO₂) and alpha-cleavage around the ketone.
Purity Assessment Quantifying the analyte relative to other detected compounds.The peak area percentage of this compound in the chromatogram indicates its purity, often expected to be >95% for research applications. chemscene.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule in its solid state. anton-paar.com This technique provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C6 position, X-ray crystallography would be the gold standard for assigning its (R) or (S) configuration.

The process requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a specific pattern of reflections. mdpi.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the exact location of each atom in the crystal lattice. nih.gov

From this data, crucial structural parameters are determined, including the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. anton-paar.com The analysis would confirm the geometry of the ketone and nitro functional groups and their spatial relationship within the heptane (B126788) chain. While specific crystallographic data for this compound is not available in published literature, the table below illustrates the type of information that would be obtained from such an analysis. nih.govalmacgroup.com

ParameterInformation ProvidedIllustrative Example Data
Chemical Formula C₇H₁₃NO₃C₇H₁₃NO₃
Formula Weight 159.18159.18
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.1 Å, b = 5.5 Å, c = 15.2 Åα = 90°, β = 95.0°, γ = 90°
Bond Lengths/Angles Precise distances between bonded atoms and angles between adjacent bonds.e.g., C=O, C-N, N-O bond lengths; O-N-O bond angle.
Absolute Configuration The definitive spatial arrangement at the chiral center (C6).Determined as (R) or (S).

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For this compound, the chromophores—parts of the molecule that absorb light—are the carbonyl group (C=O) of the ketone and the nitro group (-NO₂).

The structure of this compound lacks conjugation between these two functional groups, as they are separated by a saturated alkyl chain. Therefore, its UV-Vis spectrum is expected to be a superposition of the characteristic absorptions of an isolated ketone and an isolated nitroalkane.

Ketone (C=O) Transitions : The carbonyl group typically exhibits two primary electronic transitions. The first is a weak absorption resulting from an n→π* transition, which involves the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. This transition typically occurs in the range of 270–300 nm. A second, more intense π→π* transition occurs at a much shorter wavelength, usually below 200 nm.

Nitro (-NO₂) Transitions : The nitro group also shows a weak n→π* transition, which is often observed around 270–280 nm. A much stronger π→π* transition for the nitro group is found at approximately 200–210 nm. mdpi.com

Because the n→π* transitions of both the ketone and the nitro group are weak and occur in a similar region, they may overlap to form a broad, low-intensity band in the spectrum of this compound. The absence of any significant absorption at longer wavelengths (>300 nm) would confirm the lack of extended conjugation in the molecule. rug.nl

Functional GroupElectronic TransitionExpected Wavelength (λmax)Molar Absorptivity (ε)
Ketone (C=O) n → π~270-300 nmWeak (10-100 L mol⁻¹ cm⁻¹)
π → π<200 nmStrong (>1,000 L mol⁻¹ cm⁻¹)
Nitro (-NO₂) n → π~270-280 nmWeak (10-100 L mol⁻¹ cm⁻¹)
π → π~200-210 nmStrong (~5,000 L mol⁻¹ cm⁻¹)

Theoretical and Computational Chemistry Studies of 6 Nitroheptan 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is a primary tool for calculating the electronic properties of organic compounds, providing detailed information on electron distribution and energy levels. mdpi.com

Key electronic properties calculated for 6-Nitroheptan-3-one using DFT include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro and carbonyl groups, indicating their role as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those alpha to the electron-withdrawing groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Partial Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electron-withdrawing effects of the functional groups. mdpi.com

A hypothetical DFT study using a common functional like B3LYP with a 6-31G(d) basis set would yield the data presented in Table 6.1. acs.org

Table 6.1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -7.2 eV Indicates regions susceptible to electrophilic attack, likely localized near the carbonyl oxygen.
LUMO Energy -1.5 eV Indicates regions susceptible to nucleophilic attack, likely centered on the carbonyl carbon and the nitrogen of the nitro group.
HOMO-LUMO Gap 5.7 eV A relatively large gap suggests good kinetic stability under standard conditions.
Dipole Moment ~3.5 D Reflects the significant polarity introduced by the two functional groups.
Q(O, carbonyl) -0.55 e High negative charge on the carbonyl oxygen, making it a strong hydrogen bond acceptor.
Q(N, nitro) +0.90 e Significant positive charge on the nitrogen atom, making it an electrophilic center.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is the gold standard for understanding the behavior of flexible small molecules in solution, providing insights into their conformational dynamics, solvation, and potential for aggregation. acs.org

An MD simulation of this compound would typically involve the following steps:

System Setup: A single this compound molecule is placed in a periodic box filled with explicit solvent molecules, such as water (using models like TIP3P) or an organic solvent. acs.orgrsc.org

Force Field Application: A classical force field, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations), is used to define the potential energy of the system based on the positions of its atoms. This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Newton's equations of motion are solved iteratively to simulate the movement of every atom in the system over a defined period, typically nanoseconds to microseconds. nih.gov

From the resulting trajectory, several properties can be analyzed:

Solvation Shell Structure: The distribution of solvent molecules around the solute can be examined using radial distribution functions (RDFs). For this compound in water, strong hydrogen bonding would be observed between water molecules and the oxygen atoms of the ketone and nitro groups.

Conformational Sampling: MD simulations provide a dynamic picture of the conformational landscape, showing the transitions between different low-energy shapes the molecule adopts in solution. tandfonline.com

These simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase. acs.org

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, acyclic molecules like this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to determine the energy barriers for rotation between them. The collection of all possible conformations and their relative energies forms the potential energy surface (PES).

For this compound, there are five key rotatable bonds in its backbone (C2-C3, C3-C4, C4-C5, C5-C6, C6-N) that give rise to a complex conformational landscape. Computational methods can systematically explore this landscape. A common approach is to perform a relaxed scan, where a specific dihedral angle is rotated incrementally, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure.

The analysis would likely reveal several low-energy conformers. These may include an extended, linear-like conformation and various folded conformations where the two ends of the molecule are brought closer together. The relative stability of these conformers is determined by a balance of steric hindrance, intramolecular hydrogen bonds (e.g., between a C-H bond alpha to the carbonyl and the nitro group), and dipole-dipole interactions. Studies on similar acyclic ketone derivatives show that an equilibrium mixture of conformers typically exists at room temperature. cdnsciencepub.comresearchgate.net

Table 6.2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Description Key Dihedral Angles (C3-C4-C5-C6) Relative Energy (kcal/mol)
A Fully extended (anti-anti) ~180°, ~180° 0.00 (Global Minimum)
B Gauche-anti ~60°, ~180° 0.85
C Anti-gauche ~180°, ~60° 0.95
D Folded (gauche-gauche) ~60°, ~60° 2.10

Note: Energies are hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the chemical reactivity and selectivity of molecules, offering insights that can be more detailed than experimental observations alone. schrodinger.com By modeling reaction pathways and calculating the energies of reactants, transition states (TS), and products, the feasibility and outcome of a chemical transformation can be predicted. cecam.org

For this compound, computational models can explore several key reactions:

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is an electrophilic site. DFT calculations can model the approach of a nucleophile, locate the transition state for the addition reaction, and calculate the activation energy barrier. This can predict the molecule's susceptibility to reagents like Grignards or organolithiums.

Enolate Formation: The ketone has two sets of alpha-protons (at C-2 and C-4) that can be removed by a base to form an enolate. The regioselectivity of this reaction (i.e., which proton is removed) can be predicted by calculating the activation energies for both deprotonation pathways. The C-2 protons are generally more acidic due to less steric hindrance, but the C-4 protons' acidity is enhanced by the inductive effect of the distal nitro group. Comparing the TS energies for these two paths would predict the kinetic product.

Reactions of the Nitro Group: The nitro group can be reduced to an amine or participate in other transformations. Computational models can predict the most favorable reduction pathway and identify potential intermediates. researchgate.net

Reactivity indices derived from DFT, such as Fukui functions, can also be used to predict the most reactive sites for nucleophilic, electrophilic, or radical attack, providing a quick assessment of selectivity without the need to model the full reaction pathway. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.org This method is widely used in drug discovery to predict the activity of new, unsynthesized molecules. tjnpr.org Nitro-containing heterocyclic compounds have been the subject of QSAR studies for their antimicrobial activities. nih.goveurekaselect.comacs.org

A hypothetical QSAR study for derivatives of this compound targeting a putative antimicrobial activity could be constructed as follows:

Create a Dataset: A series of derivatives would be designed by systematically modifying the parent structure of this compound. Modifications could include altering the alkyl chain length, adding substituents (e.g., methyl, phenyl) at various positions, or changing the position of the functional groups.

Calculate Molecular Descriptors: For each derivative, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges (from DFT).

Steric Descriptors: Molecular weight, van der Waals volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Develop the QSAR Model: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the observed biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration).

Validation and Prediction: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure it is robust and not due to chance correlation. neovarsity.org Once validated, the model can be used to predict the activity of new, virtual derivatives, prioritizing the most promising candidates for synthesis and testing.

Table 6.3: Example Data for a Hypothetical QSAR Study of this compound Derivatives

Compound Modification LogP Molecular Volume (ų) LUMO Energy (eV) Predicted pIC50
Parent This compound 1.41 155.2 -1.50 5.2
Deriv. 1 6-Nitrooctan-3-one 1.84 169.8 -1.52 5.5
Deriv. 2 5-Methyl-6-nitroheptan-3-one 1.79 169.8 -1.45 5.1
Deriv. 3 7-Nitrooctan-4-one 1.84 169.8 -1.51 5.4
Deriv. 4 6-Nitro-1-phenylheptan-3-one 3.52 217.5 -1.85 6.1

Note: All data are hypothetical and for illustrative purposes.

A resulting QSAR equation might look like: pIC50 = 0.5 * LogP - 0.8 * LUMO_Energy + 0.01 * Molecular_Volume + C

This equation would suggest that increased hydrophobicity (LogP) and a lower LUMO energy (greater electron-accepting ability) enhance the biological activity of these derivatives.

Applications and Advanced Research Directions of 6 Nitroheptan 3 One Derivatives

Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of the nitro and ketone functionalities within 6-Nitroheptan-3-one and its derivatives makes them highly valuable precursors in the synthesis of intricate molecular structures. These functional groups offer orthogonal reactivity, allowing for selective transformations and the construction of complex molecular frameworks. acs.org

Precursors for β-Amino Acids and Their Derivatives

A significant application of this compound derivatives lies in their conversion to β-amino acids. The reduction of the nitro group to an amine is a key transformation that opens the door to a wide array of valuable compounds. β-amino acids are crucial components of various biologically active molecules, including peptides and pharmaceuticals. The ability to synthesize highly substituted and sterically complex β-amino acids from β-nitrocarbonyl compounds, which can be derived from precursors like this compound, highlights the importance of this synthetic route. acs.org

The general transformation involves the reduction of the nitro group, which can be achieved using various reducing agents. This process converts the nitro functionality into a primary amine, yielding a β-amino ketone. Subsequent modifications can then be performed to generate a diverse range of β-amino acid derivatives. This methodology provides a powerful tool for chemists to access complex and functionally rich molecules that are otherwise challenging to synthesize. acs.orgucl.ac.uk

Role in Total Synthesis of Natural Products

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative and efficient synthetic strategies. sci-hub.sewiley.com The structural complexity and biological significance of natural products make their synthesis a challenging yet rewarding endeavor. sci-hub.se this compound derivatives have proven to be valuable intermediates in this field.

A notable example is the synthesis of a novel analog of calcitriol (B1668218), a hormonally active form of vitamin D3. In this synthesis, a derivative of this compound, specifically (1R,3S,Z)-5-{2-[(1R,3aS,7aR,E)-7a-methyl-1-((R)-6-methyl-6-nitroheptan-2-yl)octahydro-4H-inden-4-ylidene]ethylidene}-4-methylenecyclohexane-1,3-diyl)bis(oxy))bis(tert-butyldimethylsilane), served as a key building block. conicet.gov.ar This complex intermediate, containing the core structure derived from this compound, was instrumental in constructing the intricate side chain of the calcitriol analog. The synthesis showcased the utility of the nitro compound in a Wittig-Horner reaction to create the desired carbon skeleton. conicet.gov.ar Subsequent reduction of the nitro group to an amine allowed for further functionalization, ultimately leading to the target molecule with potential antitumor properties. conicet.gov.ar This example underscores the critical role that derivatives of this compound can play in the assembly of complex and biologically relevant natural product analogs. conicet.gov.ar

Biological Activity and Medicinal Chemistry Research

The presence of the nitro group in this compound derivatives significantly influences their biological properties, making them promising candidates for medicinal chemistry research. The nitro group can be metabolically reduced to form reactive species that can interact with various biological targets.

Enzyme Inhibitors (e.g., Cysteine Proteases, Cruzain, Rhodesain)

Nitroalkenes, which can be synthesized from nitroalcohols derived from compounds like this compound, have shown potential as enzyme inhibitors. mdpi.com Specifically, they have been investigated for their ability to target cysteine proteases such as cruzain and rhodesain, which are crucial enzymes in parasites responsible for diseases like trypanosomiasis. mdpi.com The electrophilic nature of the nitroalkene functionality allows it to react with nucleophilic residues, such as the cysteine in the active site of these proteases, leading to irreversible inhibition. This mechanism of action makes these compounds attractive leads for the development of new anti-parasitic drugs.

Potential Antitumor Agents and Anticancer Activity

Derivatives of this compound have demonstrated potential as antitumor agents. The cytotoxic effects of nitro compounds are often attributed to the bioreduction of the nitro group, which can generate reactive nitrogen species that induce cellular damage and apoptosis in cancer cells. nih.gov

Research has shown that certain nitro-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a novel analog of calcitriol synthesized using a this compound derivative displayed antiproliferative and anti-invasive effects in cancer cells. conicet.gov.ar Furthermore, other classes of nitro-containing compounds, such as 1,3-dimethyl-6-nitroacridine derivatives, have been shown to induce apoptosis in human breast cancer cells by targeting DNA. nih.gov Another study on a gold(I) complex containing a nitrosouracil moiety reported significant tumor growth inhibition in an experimental glioma model. nih.gov These findings highlight the potential of incorporating the nitro functionality into molecular designs to create effective anticancer agents.

Compound Class Mechanism of Action Observed Effects References
Calcitriol AnalogNot fully elucidated, potential VDR interactionAntiproliferative and anti-invasive effects conicet.gov.ar
1,3-dimethyl-6-nitroacridine derivativesDNA intercalation and targetingInduction of apoptosis, cell cycle arrest nih.gov
(6-amino-1-methyl-5-nitrosouracilato-N3)-triphenylphosphine-gold(I)Inhibition of tumor growth, modulation of antioxidant systemsReduced tumor growth and oxidative stress nih.gov
General Nitro CompoundsBioreduction to cytotoxic speciesInduction of apoptosis in cancer cells

Regulation of Signaling Pathways (e.g., Nrf2, NF-κB, PPARγ)

Nitroalkene derivatives of fatty acids have been identified as potent modulators of key cellular signaling pathways, including the Nrf2, NF-κB, and PPARγ pathways. nih.gov These pathways are critically involved in regulating inflammation, oxidative stress, and metabolism.

Nitroalkenes can activate the Nrf2/Keap1 pathway, which leads to the transcription of antioxidant and cytoprotective genes. nih.gov They can also inhibit the pro-inflammatory NF-κB signaling pathway. nih.gov Furthermore, certain nitroalkene fatty acids are potent endogenous ligands and activators of PPARγ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. nih.gov The ability of these compounds to activate PPARγ-dependent transcription makes them interesting candidates for the development of therapies for metabolic diseases and inflammatory conditions. nih.gov The position of the nitro group on the fatty acid chain has been shown to be a critical determinant of the potency of PPARγ activation. nih.gov

Influence on Biofilm Development and Maintenance

While research specifically targeting this compound's antibiofilm properties is limited, studies on structurally related nitro compounds and other molecules with similar functional groups provide valuable insights into their potential mechanisms and efficacy. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. nih.govnih.gov The development of agents that can inhibit biofilm formation or disperse existing biofilms is a critical area of research. nih.gov

Research into compounds with similar functionalities, such as 4,5-disubstituted-2-aminoimidazoles synthesized from nitroenolate precursors, has shown significant biofilm dispersal and microbicidal activity against a range of bacteria. researchgate.netrsc.orgnih.gov Another relevant area of research involves 6-polyaminosteroid derivatives. A study on nineteen such derivatives demonstrated notable antibiofilm activities against several multidrug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB) and Pseudomonas aeruginosa (CRPA), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). mdpi.comnih.gov

The most potent of these derivatives, compound 4f , was effective against all tested strains. mdpi.comnih.gov The study measured both the Biofilm Prevention Concentration (BPC), the concentration required to prevent biofilm formation, and the Minimal Biofilm Eradication Concentration (MBEC), the concentration needed to destroy a pre-formed biofilm. mdpi.com The data suggests that compounds with this type of structure can be highly effective, with some showing efficacy comparable to conventional antibiotics. mdpi.comnih.govresearchgate.net

Table 1: Antibiofilm Activities of Selected 6-Polyaminosteroid Derivatives

Compound Target Pathogen Biofilm Prevention Concentration (BPC) (mg/L) Minimal Biofilm Eradication Concentration (MBEC) (mg/L)
4e CRAB 16 32
4e VRE 16 64
4e MRSA 16 16
4f CRAB 16 32
4f CRPA 32 64
4f VRE 16 16
4f MRSA 16 16

Data sourced from a study on 6-polyaminosteroid derivatives, which are structurally distinct from this compound but provide insight into the potential for related structures to exhibit antibiofilm properties. mdpi.com

The mechanism for these 6-polyaminosteroid derivatives appears linked to interactions with the cell envelope. nih.gov This line of research suggests that the exploration of this compound derivatives as potential antibiofilm agents is a promising avenue, warranting further investigation into their synthesis and biological activity.

Vasodilation and Anti-inflammatory Effects

Aliphatic nitro compounds are known to exhibit a range of biological effects, including vasodilation and anti-inflammatory actions. researchgate.net These effects are often linked to the release of nitric oxide (NO) or the modulation of inflammatory pathways. mdpi.comnih.gov

Vasodilation: The vasodilator properties of aliphatic nitro compounds are a subject of ongoing research. researchgate.net Studies on compounds like 1-nitro-2-propylbenzene (B1606658) and others with a nitro group on a short aliphatic chain suggest that this structural feature can induce vasorelaxation. nih.gov The mechanism often, but not always, involves the soluble guanylate cyclase (sGC) pathway. nih.gov For instance, the nitro compound 2-nitro-2-phenyl-propane-1,3-diol was found to relax aortic rings via the sGC pathway, while the closely related 2-nitro-1-phenylethanone acted through a different, endothelium-independent mechanism. nih.gov This highlights that even small structural changes can significantly alter the mechanism of action. Alkyl nitrites are also used therapeutically as vasodilators. iloencyclopaedia.org

Anti-inflammatory Effects: The anti-inflammatory potential of nitro compounds is an area of significant interest. Research on various nitrated molecules, such as nitroarachidonate, has demonstrated key anti-inflammatory properties, including the ability to down-regulate the expression of inducible nitric oxide synthase (NOS2) during macrophage activation. nih.gov

A recent study investigated the anti-inflammatory effects of a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a zebrafish model. nih.govresearchgate.net The findings showed that this compound possesses significant membrane-stabilizing and anti-inflammatory properties, confirmed by a dose-dependent inhibition of hemolysis and suppression of pro-inflammatory gene expression. nih.govresearchgate.net The study provides concrete data on the efficacy of a nitro-containing compound in a biological system. researchgate.netbohrium.com

Table 2: Anti-inflammatory and Antioxidant Effects of 6-nitrobenzo[d]thiazol-2-amine derivative (N3)

Parameter Effect of N3 Treatment Quantitative Finding
Hemolysis Inhibition Dose-dependent inhibition Up to 43.47 ± 1.36%
Glutathione (GSH) Levels Increased 0.76 ± 0.03 nmol/mg
Lactate Dehydrogenase (LDH) Reduced 7.47 ± 0.07 U/mg protein
Pro-inflammatory Genes Suppressed expression -
Neurodegeneration Markers Reduced -

Data sourced from a study on the 6-nitrobenzo[d]thiazol-2-amine derivative (N3), a compound structurally different from this compound, illustrating the anti-inflammatory potential within the broader class of nitro compounds. nih.govresearchgate.net

Given these findings in related compounds, derivatives of this compound could plausibly be developed as novel vasodilator or anti-inflammatory agents, though specific research is required to confirm such activities.

Investigation of Nitrated Hydrocarbons in Biological Systems

Nitrated hydrocarbons, including aliphatic nitro compounds like this compound, are investigated for their interactions within biological systems primarily due to their reactivity and potential as precursors for pharmaceuticals. The nitro group is a versatile functional group that can be reduced to an amino group, a cornerstone transformation in the synthesis of many bioactive molecules. nih.govmasterorganicchemistry.com

The study of these compounds involves several key aspects:

Metabolism: Understanding how aliphatic nitro compounds are metabolized is crucial. Some members are known to be metabolized to nitrates and nitrites, which can lead to effects like methemoglobinemia in animal studies. researchgate.net

Toxicity: The toxicological profile is a primary concern. While some nitro compounds are valuable, others can be toxic. For example, nitro-olefins are known for their irritant properties, and other nitroparaffins can affect the liver and kidneys. iloencyclopaedia.org

Pharmacological Activity: The nitro group can act as both a pharmacophore and a toxicophore. mdpi.com Its strong electron-withdrawing nature can influence how a molecule interacts with biological targets like enzymes. mdpi.com This dual nature necessitates careful study in the development of any potential therapeutic agent.

Synthetic Precursors: A major focus of research is the use of nitroalkanes as building blocks in pharmaceutical synthesis. advancionsciences.comadvancionsciences.com The Henry reaction (nitroaldol reaction) and Michael additions are classic carbon-carbon bond-forming reactions that utilize the acidity of the α-hydrogen to the nitro group. advancionsciences.commdpi.com Subsequent reactions, like the Nef reaction, can convert the nitro group into a carbonyl group, further expanding synthetic possibilities. mdpi.com

The investigation of this compound in biological systems would likely follow these established patterns, examining its metabolic fate, toxicological profile, and its potential as a starting material for more complex, biologically active molecules.

Industrial Applications and Specialty Chemicals

The industrial utility of this compound stems from its role as a versatile chemical intermediate. While not typically used as a final product itself, its dual functionality (nitro and ketone groups) makes it a valuable building block for the synthesis of a wide range of specialty chemicals. advancionsciences.comadvancionsciences.com

The chemistry of nitroalkanes is leveraged in several industrial sectors:

Pharmaceutical Synthesis: Nitroalkanes are precursors to amines, amino alcohols, and complex heterocyclic structures that form the backbone of many active pharmaceutical ingredients (APIs). advancionsciences.comadvancionsciences.com The reduction of the nitro group to an amine is a fundamental step. nih.gov

Agrochemicals: The synthesis of pesticides and herbicides sometimes involves intermediates derived from nitroalkanes. researchgate.net

Polymer Chemistry: Derivatives of nitroalkanes can be used as hardeners in epoxy or polyurethane applications. google.com

General Organic Synthesis: The ability to form carbon-carbon bonds under mild conditions makes nitroalkanes like this compound attractive starting materials for creating complex molecular skeletons. advancionsciences.comadvancionsciences.com For instance, they can be used to synthesize γ-nitroketones or spiroketals, which are important structural motifs in natural products. mdpi.comacs.org

The synthesis of this compound itself is typically achieved through the nitration of heptan-3-one. In an industrial setting, this process could be optimized using continuous flow reactors to improve yield and maintain consistent reaction conditions. The resulting compound serves as a feedstock for further chemical transformations to produce higher-value specialty chemicals. advancionsciences.com

Environmental Research and Impact Studies

Key environmental considerations include:

Synthesis Byproducts: The industrial nitration process often uses strong acids like nitric and sulfuric acid, which can generate acidic waste streams requiring treatment. unacademy.comacs.org This is a general concern for the production of many nitro compounds.

Biodegradation: The biodegradability of nitro compounds varies greatly depending on their structure. The electron-withdrawing nature of the nitro group can make some compounds, particularly nitroaromatics, resistant to oxidative degradation. nih.govnih.gov They are often considered environmental contaminants, and their breakdown can sometimes lead to the formation of other hazardous compounds, such as carcinogenic amines. nih.gov

Toxicity: The potential toxicity of the compound and its degradation products to aquatic life and other organisms is a crucial factor. unacademy.com Some aliphatic nitro compounds are known to be hazardous, and their release into the environment through industrial wastewater or other means is a concern. unacademy.comdtic.mil

Research into the biodegradation of nitroaromatic compounds has identified various microbial pathways that can transform or mineralize these substances. nih.gov For instance, some anaerobic bacteria can reduce the nitro group, while certain fungi can degrade the entire molecule. nih.gov Similar research would be necessary to understand the environmental persistence and ultimate fate of aliphatic nitroketones like this compound.

Future Research Perspectives and Challenges in Nitroketone Chemistry

The field of nitroketone chemistry, as part of the broader study of nitro compounds, is dynamic and continues to evolve. Despite a long history, new synthetic methodologies and applications are constantly being discovered. researchgate.netmdpi.comuniroma2.it

Future Research Perspectives:

Asymmetric Catalysis: A major frontier is the development of enantioselective organocatalytic reactions involving nitroalkanes and nitroketones. nih.gov This would allow for the creation of optically pure, functionalized nitro compounds, which are highly valuable as precursors for complex, stereochemically defined bioactive molecules. nih.gov

Novel Reactivity: Exploring new transformations of the nitro group is an ongoing effort. For example, recent work has shown that activating the nitro group with Lewis or Brønsted acids can allow for the introduction of various nucleophiles, expanding the synthetic toolbox beyond classical reactions. nih.gov

Sustainable Synthesis: There is a strong push towards greener and more sustainable synthetic methods. This includes the search for efficient hydrogenation catalysts based on non-precious metals for nitro group reduction and developing syntheses that minimize waste. nih.gov

Bioactive Compound Libraries: The versatile reactivity of nitroketones makes them ideal for constructing libraries of diverse compounds for screening for new biological activities, including as pharmaceuticals and agrochemicals. mdpi.com

Key Challenges:

Reaction Control: The high reactivity of nitro compounds can be a double-edged sword. A key challenge is controlling this reactivity to achieve high selectivity and avoid unwanted side reactions. colab.ws

Greener Nitration: Traditional nitration methods often use harsh, corrosive acids. Developing milder and more environmentally friendly nitration protocols is a significant challenge for the chemical industry. researchgate.net

Bridging Synthesis and Application: While many novel synthetic methods are being developed, a persistent challenge is translating these laboratory-scale syntheses into practical, large-scale industrial applications. colab.ws

Understanding Biological Mechanisms: For nitroketones with potential biological activity, elucidating their precise mechanisms of action and understanding their toxicological profiles remains a complex but essential task. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitroheptan-3-one, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves nitroalkylation of ketones or Michael addition reactions. For example, reacting heptan-3-one with nitromethane under basic conditions (e.g., KOH/EtOH) yields this compound. Optimization includes adjusting stoichiometry (1.5–2.0 equivalents of nitromethane), temperature (0–25°C), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Yield improvements require monitoring via GC-MS or HPLC to identify side products like over-nitrated derivatives .
  • Table 1 : Common Synthetic Routes and Yields

MethodReagents/ConditionsTypical Yield (%)Key Side Products
NitroalkylationHeptan-3-one, nitromethane, KOH45–60Di-nitro derivatives
Michael AdditionEnolate intermediates, nitroethane35–50Oligomerization products

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with reference data (e.g., CAS registry or published studies). Key peaks: δ 2.5–3.0 ppm (nitro group adjacent CH2_2), δ 170–180 ppm (ketone carbonyl in 13^13C).
  • IR : Confirm nitro (1520–1370 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups.
  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns or DB-5MS capillary columns .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests should assess thermal, photolytic, and oxidative degradation. Store at –20°C in amber vials under inert gas (N2_2/Ar). Accelerated aging studies (40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products like nitroso or hydroxylamine derivatives. Use TGA/DSC to determine decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. Key parameters: activation energy barriers for nitroalkylation steps, solvent effects (PCM models), and steric/electronic influences on regioselectivity. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, conflicting 1^1H NMR shifts may result from residual DMSO in DMSO-d6_6. Replicate experiments under standardized conditions (dry solvents, degassed samples) and cross-validate with high-field NMR (≥500 MHz). Publish raw data (e.g., via repositories like Zenodo) to enable peer verification .
  • Table 2 : Contradictory NMR Data and Resolutions

Sourceδ (CH2_2-NO2_2)Resolution Method
Study A (2015)2.7 ppmSolvent: CDCl3_3, 400 MHz
Study B (2020)2.9 ppmImpurity correction via HSQC

Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control in this compound synthesis?

  • Methodological Answer : Conduct time-dependent studies at varying temperatures (e.g., 0°C vs. 25°C) and quench reactions at intervals (5, 10, 30 min). Analyze product ratios via HPLC. Thermodynamic control favors the most stable product (e.g., trans-isomer), while kinetic control favors the fastest-forming intermediate. Use Eyring plots to determine enthalpy/entropy contributions .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize residence time (e.g., 10–30 min) and catalyst loading (e.g., immobilized enzymes for enantioselective synthesis). Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in FAIR-aligned repositories (e.g., Figshare) .
  • Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.